Target-Specific Biochemical Potency vs. Pim-1 Kinase
No direct head-to-head biochemical assay data for this specific compound were identified. The closest class-level inference comes from the Incyte patent family (WO2014113388), which reports that structurally related benzothiazole-pyridine hybrids exhibit Pim-1 inhibitory IC50 values ranging from <1 nM to >10 µM, depending on minor substituent changes [1]. Quantitative activity for the 6-ethyl, furan-2-carboxamide variant remains unreported in the primary literature.
| Evidence Dimension | Pim-1 kinase inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | Not available in primary literature or patent examples |
| Comparator Or Baseline | Class range: <1 nM to >10 µM for closely related benzothiazole-pyridine analogs (WO2014113388) |
| Quantified Difference | Cannot be calculated |
| Conditions | Biochemical kinase assay (exact conditions not specified for this compound) |
Why This Matters
Without quantitative activity data, any claim of superiority or parity to known Pim inhibitors would be speculative, and procurement decisions for target-based screening must be made with the understanding that potency is unvalidated.
- [1] WO2014113388A1 – Thiazolecarboxamides and pyridinecarboxamide compounds useful as Pim kinase inhibitors. Incyte Holdings Corporation. Filed 2014-01-14. View Source
